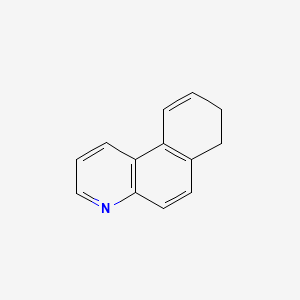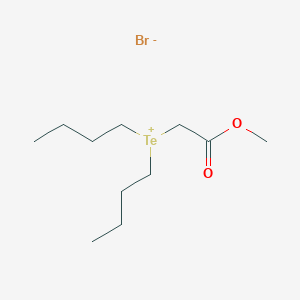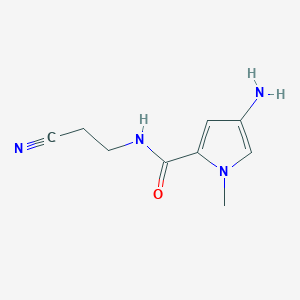
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide is an organic compound with the molecular formula C9H12N4O This compound is characterized by the presence of a pyrrole ring substituted with an amino group, a cyanoethyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 2-cyanoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-(2-cyanoethyl)-N-methylbenzamide: Similar in structure but with a benzamide group instead of a pyrrole ring.
4-Amino-N-(2-cyanoethyl)-N-(2-methoxyethyl)pentanamide: Contains additional methoxyethyl and pentanamide groups.
Uniqueness
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
97950-77-1 |
|---|---|
Fórmula molecular |
C9H12N4O |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
4-amino-N-(2-cyanoethyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C9H12N4O/c1-13-6-7(11)5-8(13)9(14)12-4-2-3-10/h5-6H,2,4,11H2,1H3,(H,12,14) |
Clave InChI |
IYEVFPGJVJXRJO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C(=O)NCCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




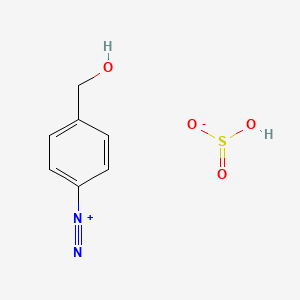
![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
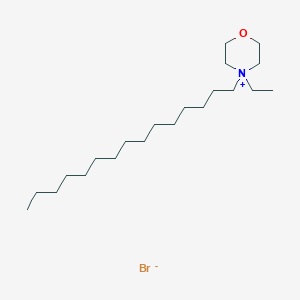
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)

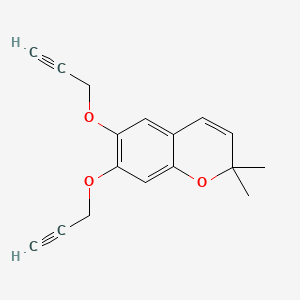
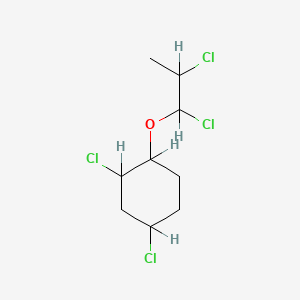
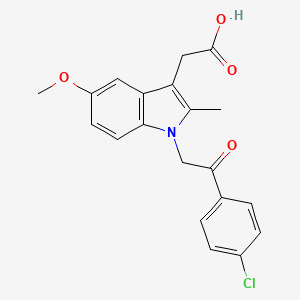
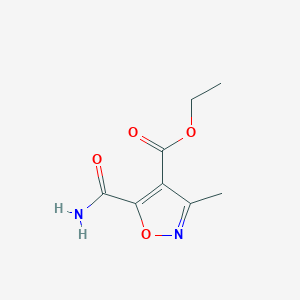
![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)
